6-chloro-3-(3-chloro-4-methylphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
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Overview
Description
6-chloro-3-(3-chloro-4-methylphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is a synthetic organic compound belonging to the benzoxazine class. Benzoxazines are known for their diverse applications in polymer chemistry, pharmaceuticals, and materials science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(3-chloro-4-methylphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine typically involves the condensation of 3-chloro-4-methylphenol with 2-amino-3,5-dimethylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(3-chloro-4-methylphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the compound into its reduced form.
Substitution: Halogen substitution reactions can occur with nucleophiles such as sodium methoxide (NaOCH3) to replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced benzoxazine derivatives.
Substitution: Formation of methoxy-substituted benzoxazine derivatives.
Scientific Research Applications
6-chloro-3-(3-chloro-4-methylphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of advanced polymers and materials with enhanced thermal and mechanical properties.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents for treating bacterial infections.
Industry: Utilized in the production of high-performance coatings and adhesives due to its excellent thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6-chloro-3-(3-chloro-4-methylphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or modulation of biological pathways. The compound’s benzoxazine ring structure allows it to form stable complexes with target molecules, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methylphenol: Known for its antimicrobial properties and used in disinfectants.
5-chloro-2-methylphenol: Another chlorinated phenol with similar applications in antimicrobial formulations.
Uniqueness
6-chloro-3-(3-chloro-4-methylphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine stands out due to its unique combination of chlorine and methyl substituents on the benzoxazine ring, which enhances its chemical stability and biological activity compared to other similar compounds.
Properties
IUPAC Name |
6-chloro-3-(3-chloro-4-methylphenyl)-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c1-10-4-5-13(7-15(10)18)20-8-14-12(3)17(19)11(2)6-16(14)21-9-20/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXJMZVHLBAWTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC3=C(C=C(C(=C3C)Cl)C)OC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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